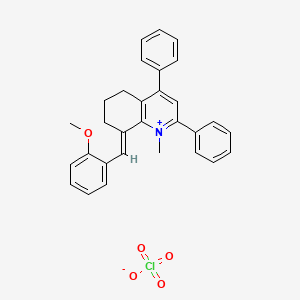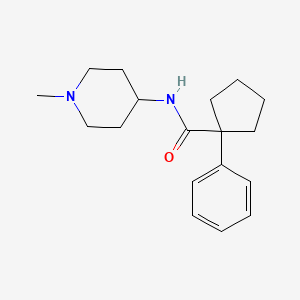
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide, also known as CPP-109, is a synthetic compound that has been studied for its potential use in treating addiction and neurological disorders. It is a derivative of a natural compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to inhibit an enzyme called GABA transaminase, which breaks down GABA, leading to increased levels of GABA in the brain.
Mécanisme D'action
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide works by inhibiting the enzyme GABA transaminase, which breaks down GABA in the brain. By inhibiting this enzyme, N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide increases the levels of GABA in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders. GABA is an inhibitory neurotransmitter in the brain that helps to regulate neuronal activity and reduce anxiety.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been well-tolerated in clinical trials, with few reported side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been well-studied and has a known mechanism of action. However, there are also some limitations to its use. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has a relatively short half-life, meaning that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain consistent levels of the compound in the body over time.
Orientations Futures
There are several future directions for research on N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide. One area of interest is its potential use in treating alcohol addiction. Another area of interest is its potential use in treating anxiety disorders. Additionally, there is ongoing research into the development of new compounds that are more potent and longer-lasting than N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide. These compounds could have even greater potential for treating addiction and neurological disorders.
Méthodes De Synthèse
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The starting materials include 1-methyl-4-piperidone, phenylmagnesium bromide, and cyclopentanecarboxylic acid. The reaction conditions and purification steps are carefully controlled to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been studied for its potential use in treating addiction to drugs such as cocaine, heroin, and methamphetamine. It has also been studied for its potential use in treating neurological disorders such as epilepsy, autism, and schizophrenia. N-(1-methyl-4-piperidinyl)-1-phenylcyclopentanecarboxamide has been shown to increase GABA levels in the brain, which can help to reduce cravings for addictive substances and improve symptoms of neurological disorders.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-20-13-9-16(10-14-20)19-17(21)18(11-5-6-12-18)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIWUIIPPRHOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

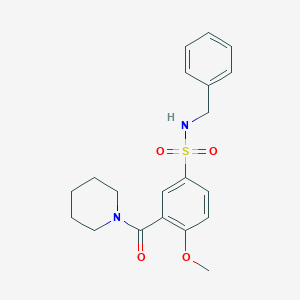
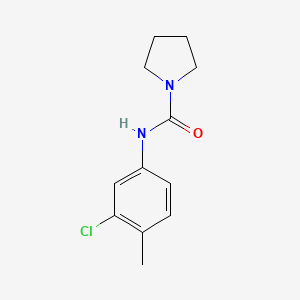
![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)
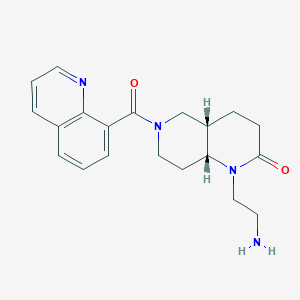
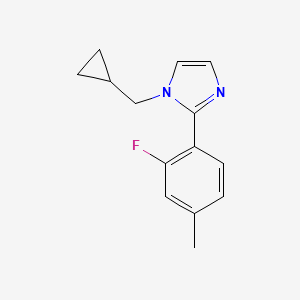
![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380032.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)
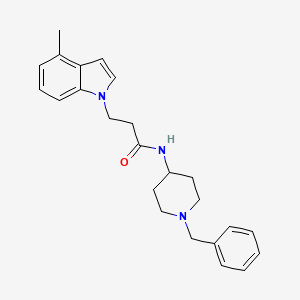
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
